molecular formula C9H10FN B1439326 (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine CAS No. 220353-83-3

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Cat. No.: B1439326
CAS No.: 220353-83-3
M. Wt: 151.18 g/mol
InChI Key: OXGGARNLAOPVNV-DTWKUNHWSA-N
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Description

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a chiral cyclopropane derivative with a fluorophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor, such as a fluorophenyl-substituted alkene, followed by amination. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include cyclopropanone derivatives, substituted cyclopropylamines, and various functionalized cyclopropane compounds. These products can have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, while the cyclopropane ring can provide rigidity and stability to the molecule. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine include:

  • (1R,2S)-2-(3-Chlorophenyl)cyclopropanamine
  • (1R,2S)-2-(3-Bromophenyl)cyclopropanamine
  • (1R,2S)-2-(3-Methylphenyl)cyclopropanamine

Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogenated or alkyl-substituted analogs .

Properties

IUPAC Name

(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGGARNLAOPVNV-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
Reactant of Route 3
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
Reactant of Route 4
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
Reactant of Route 5
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
Reactant of Route 6
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

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